molecular formula C20H15Cl2NO4S B2766630 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 519152-22-8

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2766630
CAS No.: 519152-22-8
M. Wt: 436.3
InChI Key: FEANSCVRNAJACC-UHFFFAOYSA-N
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Description

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C20H16ClNO4S and a molecular weight of 401.87 g/mol . This compound is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a sulfonamide group attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.

Scientific Research Applications

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid, a compound with the CAS number 519152-22-8, is a sulfamoyl derivative notable for its potential biological activities. This compound integrates a benzyl group and a chlorophenyl moiety, which are known to enhance pharmacological efficacy. The following sections will explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₃S
  • Molecular Weight : 436.3 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds with sulfamoyl groups often exhibit significant antibacterial properties. In studies involving synthesized derivatives of related compounds, moderate to strong activity was observed against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that this compound may possess similar antibacterial capabilities due to its structural components that enhance interaction with bacterial targets .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of sulfamoyl compounds in modulating enzyme activity. Key findings include:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission.
  • Urease Inhibition : The compound also exhibited significant urease inhibitory activity, which is relevant for treating conditions like urease-related infections.

These activities indicate the compound's potential in therapeutic applications related to neurodegenerative diseases and infections .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The sulfamoyl group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.
  • Structural Stability : The presence of the chlorophenyl group may contribute to the overall stability and bioavailability of the compound.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluating various sulfamoyl derivatives found that those containing both benzyl and chlorophenyl moieties exhibited enhanced antibacterial activity compared to simpler structures. The study emphasized the importance of structural diversity in optimizing biological activity .
  • Enzyme Inhibition Analysis : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited AChE with IC50 values indicating effective concentrations for therapeutic use in neuropharmacology .

Properties

IUPAC Name

3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-16-7-9-17(10-8-16)23(13-14-4-2-1-3-5-14)28(26,27)19-12-15(20(24)25)6-11-18(19)22/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEANSCVRNAJACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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